Cas no 21997-23-9 (5-Nitro-3H-benzofuran-2-one)
5-Nitro-3H-benzofuran-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Nitrobenzofuran-2(3H)-one
- 5-NITRO-3H-BENZOFURAN-2-ONE
- 5-Nitro-1-benzofuran-2(3H)-one
- 5-Nitrobenzofuran-2-one
- CTK7H7175
- SureCN983449
- AS-3245
- 21997-23-9
- 5-nitro-2,3-dihydro-1-benzofuran-2-one
- 5-nitro-3H-1-benzofuran-2-one
- AKOS015833320
- DTXSID00345064
- Y14686
- SCHEMBL983449
- MFCD18071597
- CS-0157641
- 5-nitro-2(3H)-benzofuranone
- AS-5297
- A878825
- 5-Nitro-1-benzofuran-2(3H)-one #
- WAA99723
- 5-Nitro-3H-benzofuran-2-one
-
- MDL: MFCD18071597
- Inchi: 1S/C8H5NO4/c10-8-4-5-3-6(9(11)12)1-2-7(5)13-8/h1-3H,4H2
- InChI Key: OFONKIRKKMJQLZ-UHFFFAOYSA-N
- SMILES: O1C(CC2C=C(C=CC1=2)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 179.02185
- Monoisotopic Mass: 179.02185764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- PSA: 69.44
5-Nitro-3H-benzofuran-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM152876-10g |
5-Nitro-3H-benzofuran-2-one |
21997-23-9 | 95% | 10g |
$356 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XP049-50mg |
5-Nitro-3H-benzofuran-2-one |
21997-23-9 | 97+% | 50mg |
103.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XP049-200mg |
5-Nitro-3H-benzofuran-2-one |
21997-23-9 | 97+% | 200mg |
232.0CNY | 2021-07-14 | |
| TRC | N546565-50mg |
5-Nitro-3H-benzofuran-2-one |
21997-23-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N546565-100mg |
5-Nitro-3H-benzofuran-2-one |
21997-23-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N546565-500mg |
5-Nitro-3H-benzofuran-2-one |
21997-23-9 | 500mg |
$ 95.00 | 2022-06-03 | ||
| AK Scientific | AMTGC161-100mg |
5-Nitrobenzofuran-2(3H)-one |
21997-23-9 | 97% | 100mg |
$75 | 2025-02-18 | |
| AK Scientific | AMTGC161-250mg |
5-Nitrobenzofuran-2(3H)-one |
21997-23-9 | 97% | 250mg |
$147 | 2025-02-18 | |
| AK Scientific | AMTGC161-1g |
5-Nitrobenzofuran-2(3H)-one |
21997-23-9 | 97% | 1g |
$490 | 2025-02-18 | |
| AK Scientific | AMTGC161-5g |
5-Nitrobenzofuran-2(3H)-one |
21997-23-9 | 97% | 5g |
$1470 | 2025-02-18 |
5-Nitro-3H-benzofuran-2-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-Nitro-3H-benzofuran-2-one
Introduction to 5-Nitro-3H-benzofuran-2-one (CAS No: 21997-23-9)
5-Nitro-3H-benzofuran-2-one, identified by its Chemical Abstracts Service (CAS) number 21997-23-9, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the benzofuran class, characterized by a fused benzene and furan ring system, with a nitro group substituent at the 5-position and a lactone ring at the 2-position. The structural features of 5-Nitro-3H-benzofuran-2-one make it a versatile scaffold for the development of bioactive molecules, particularly in the quest for novel therapeutic agents.
The nitro group in 5-Nitro-3H-benzofuran-2-one introduces electrophilic reactivity, which can be exploited in various synthetic transformations and biological interactions. This functional moiety is known to enhance binding affinity to certain biological targets, making it a valuable component in drug design. Furthermore, the lactone ring contributes to the molecule's stability and bioavailability, which are critical factors in pharmaceutical development.
In recent years, 5-Nitro-3H-benzofuran-2-one has been explored as a key intermediate in the synthesis of various pharmacologically active compounds. Its benzofuran core is a common motif in natural products and synthetic drugs, exhibiting diverse biological activities. For instance, derivatives of this compound have shown promise in anti-inflammatory, antimicrobial, and anticancer applications. The nitro group's ability to undergo reduction to an amine or further functionalization allows for the creation of structurally diverse analogs with tailored biological properties.
One of the most compelling aspects of 5-Nitro-3H-benzofuran-2-one is its role in the development of targeted therapies. Researchers have leveraged its structural framework to design molecules that interact selectively with specific biological pathways. For example, studies have demonstrated that certain analogs of 5-Nitro-3H-benzofuran-2-one can inhibit enzymes involved in cancer cell proliferation or modulate inflammatory responses. These findings underscore the compound's potential as a lead structure for drug discovery.
The synthesis of 5-Nitro-3H-benzofuran-2-one typically involves multi-step organic reactions, starting from readily available precursors such as furan derivatives. The introduction of the nitro group is often achieved through nitration reactions, while the lactone formation can be facilitated by intramolecular cyclization under acidic conditions. These synthetic strategies highlight the compound's accessibility and suitability for further derivatization.
Recent advancements in computational chemistry have further enhanced the utility of 5-Nitro-3H-benzofuran-2-one in drug design. Molecular modeling studies have helped predict the binding modes of this compound with biological targets, providing insights into its mechanism of action. Such computational approaches are increasingly integral to modern medicinal chemistry, enabling more efficient and targeted drug development pipelines.
The pharmacokinetic properties of 5-Nitro-3H-benzofuran-2-one and its derivatives are also subjects of ongoing research. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic efficacy and safety profiles. Preclinical studies have begun to elucidate these parameters, paving the way for more informed decisions in clinical development.
In conclusion, 5-Nitro-3H-benzofuran-2-one (CAS No: 21997-23-9) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and versatile reactivity make it a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly significant role in addressing unmet medical needs.
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